

A Comparative Guide to Sinigrin Analytical Standards: Purity and Characterization

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Compound of Interest

Compound Name: Sinigrin (Standard)

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For researchers, scientists, and drug development professionals, the quality and purity of analytical standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of commercially available Sinigrin analytical standards, focusing on their characterization, purity analysis, and the experimental methods used for their validation.

Comparison of Sinigrin Analytical Standards

The following table summarizes the specifications of Sinigrin analytical standards from various suppliers. It is important to note that the purity determination methods can vary between suppliers, which may affect the direct comparison of the stated purity values. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are generally considered more quantitative than Thin-Layer Chromatography (TLC).

Supplier	Product Name	Purity Specification	Method of Purity Determination	Other Specifications
Sigma-Aldrich (Merck)	(-)-Sinigrin hydrate, analytical standard	≥99.0%	TLC	Water content: ≤6.0%
(-)-Sinigrin hydrate	≥98%	HPLC	-	
Cayman Chemical	Sinigrin (hydrate)	≥95%	Not specified on product page	-
ChemFaces	Sinigrin	≥98%	HPLC	Identification by ¹ H-NMR and HPLC
ChromaDex	SINIGRIN POTASSIUM SALT	Purity determined by HPLC	Primary standards are characterized by HPLC, Karl Fischer (water content), GC (residual solvent), Mass Spec, and NMR.	-
Planta Analytica	Sinigrin Potassium Salt	95%+	Not specified on product page	-

Experimental Protocols for Purity Analysis

Accurate determination of the purity of a Sinigrin analytical standard is crucial. Below are detailed methodologies for the key analytical techniques used for characterization and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for assessing the purity of Sinigrin and quantifying any impurities. A typical reversed-phase HPLC method is described below.[\[1\]](#)

Instrumentation:

- HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

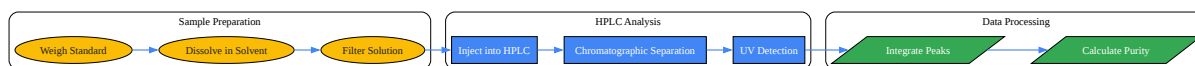
Chromatographic Conditions:

- Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Mobile Phase: A gradient or isocratic mixture of water and acetonitrile. A common mobile phase is a mixture of water and acetonitrile.[\[1\]](#)
- Flow Rate: Typically 0.8 to 1.2 mL/min.
- Column Temperature: Ambient or controlled, e.g., 25°C.
- Detection: UV detection at 228 nm.
- Injection Volume: 10-20 μ L.

Sample Preparation:

- Accurately weigh a small amount of the Sinigrin analytical standard.
- Dissolve the standard in a suitable solvent, such as water or a water/methanol mixture, to a known concentration (e.g., 1 mg/mL).
- Filter the solution through a 0.45 μ m syringe filter before injection.

Data Analysis: The purity of the Sinigrin standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.



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HPLC Purity Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

^1H NMR spectroscopy is a powerful tool for the structural confirmation of Sinigrin and can also be used for quantitative purity assessment (qNMR).

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Accurately weigh the Sinigrin standard and a certified internal standard (for qNMR).
- Dissolve the sample and internal standard in a deuterated solvent (e.g., D_2O).

Data Acquisition and Analysis:

- Acquire the ^1H NMR spectrum.
- For structural confirmation, compare the chemical shifts and coupling constants of the observed signals with reference spectra or literature data.
- For qNMR, the purity of Sinigrin is calculated by comparing the integral of a characteristic Sinigrin proton signal to the integral of a known proton signal from the internal standard.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of Sinigrin.

Instrumentation:

- Mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

Method:

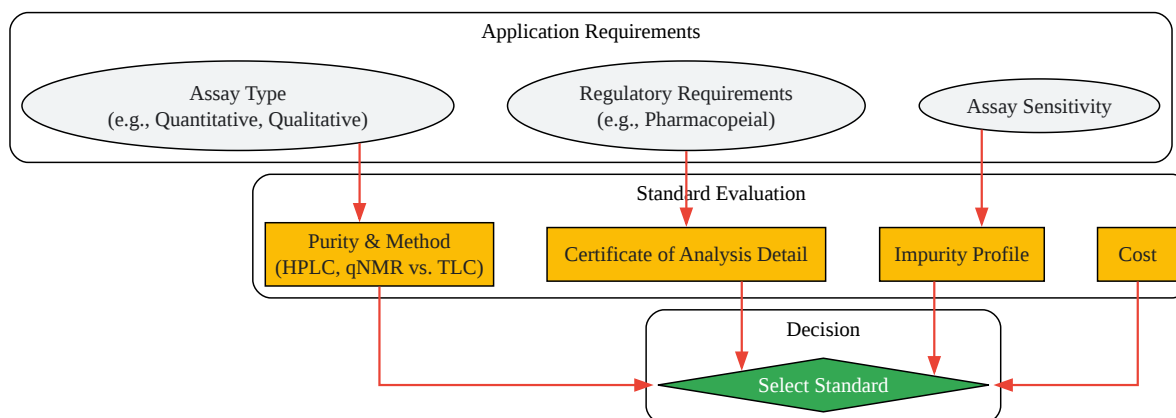
- A solution of the Sinigrin standard is introduced into the mass spectrometer.
- The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.
- The observed molecular ion peak is compared to the theoretical molecular weight of Sinigrin to confirm its identity.

Impurity Profiling

A comprehensive analysis of an analytical standard includes the identification and quantification of any impurities. These can include related compounds, residual solvents, and water content. Certificates of Analysis from suppliers should ideally provide information on the impurity profile of a specific lot. For a more detailed and independent assessment, techniques such as LC-MS can be employed to identify and characterize unknown impurities.

Logical Relationship for Selecting a Sinigrin Standard

The selection of a suitable Sinigrin analytical standard depends on the specific requirements of the application. The following diagram illustrates the logical considerations for this process.



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Decision-making for Standard Selection

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References

- 1. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
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